molecular formula C18H12IN3OS2 B3592197 3-amino-N-(4-iodophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(4-iodophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B3592197
M. Wt: 477.3 g/mol
InChI Key: FDDGIQUNWSYOHI-UHFFFAOYSA-N
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Description

3-amino-N-(4-iodophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thieno[2,3-b]pyridine core, which is fused with a thiophene ring and substituted with an amino group, an iodophenyl group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-iodophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a precursor compound, such as 3-amino-5-(phenylamino)-4-(phenylcarbamoyl)thiophen-2-yl-3-oxopropanoate, with benzaldehyde derivatives to form the thieno[2,3-b]pyridine core . The reaction conditions often include the use of basic treatment with phenyl isothiocyanate, followed by the addition of chloroacetone or ethyl bromoacetate . The final product is obtained through further reactions, such as heating in sodium ethoxide or treatment with DMF-DMA .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-iodophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thieno[2,3-b]pyridine derivatives, while substitution reactions can introduce various functional groups onto the iodophenyl moiety.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-iodophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, leading to the inhibition of key cellular processes. For example, docking studies have shown that thiophene-based compounds can interact with the NS5B enzyme, providing insights into their potential antiviral activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(4-iodophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of the iodophenyl group, in particular, allows for versatile chemical modifications and enhances its potential for various applications in research and industry.

Properties

IUPAC Name

3-amino-N-(4-iodophenyl)-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12IN3OS2/c19-10-3-5-11(6-4-10)21-17(23)16-15(20)12-7-8-13(22-18(12)25-16)14-2-1-9-24-14/h1-9H,20H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDGIQUNWSYOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=CC=C(C=C4)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12IN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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